molecular formula C13H12O2S B13338101 4-((p-Tolyloxy)methyl)thiophene-2-carbaldehyde

4-((p-Tolyloxy)methyl)thiophene-2-carbaldehyde

Katalognummer: B13338101
Molekulargewicht: 232.30 g/mol
InChI-Schlüssel: AOOFNEICQZRRBH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-((p-Tolyloxy)methyl)thiophene-2-carbaldehyde is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .

Vorbereitungsmethoden

The synthesis of 4-((p-Tolyloxy)methyl)thiophene-2-carbaldehyde can be achieved through various synthetic routes. One common method involves the condensation reaction of thiophene derivatives with aldehydes. The Paal-Knorr reaction is a notable method for synthesizing thiophene derivatives, where 1,4-dicarbonyl compounds react with sulfurizing agents like phosphorus pentasulfide . Industrial production methods often involve large-scale condensation reactions under controlled conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

4-((p-Tolyloxy)methyl)thiophene-2-carbaldehyde undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group with another.

Wissenschaftliche Forschungsanwendungen

4-((p-Tolyloxy)methyl)thiophene-2-carbaldehyde has various applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-((p-Tolyloxy)methyl)thiophene-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

4-((p-Tolyloxy)methyl)thiophene-2-carbaldehyde can be compared with other thiophene derivatives, such as:

    Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.

    Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.

    Tipepidine: A cough suppressant with a thiophene nucleus.

These compounds share similar structural features but differ in their specific applications and biological activities, highlighting the uniqueness of this compound.

Eigenschaften

Molekularformel

C13H12O2S

Molekulargewicht

232.30 g/mol

IUPAC-Name

4-[(4-methylphenoxy)methyl]thiophene-2-carbaldehyde

InChI

InChI=1S/C13H12O2S/c1-10-2-4-12(5-3-10)15-8-11-6-13(7-14)16-9-11/h2-7,9H,8H2,1H3

InChI-Schlüssel

AOOFNEICQZRRBH-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)OCC2=CSC(=C2)C=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.